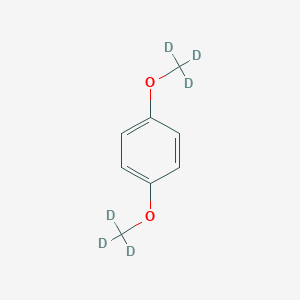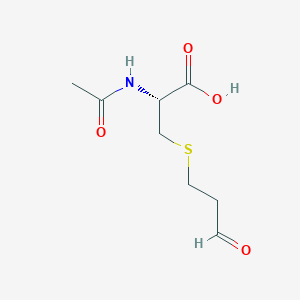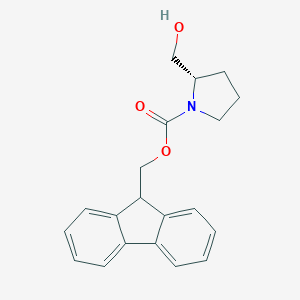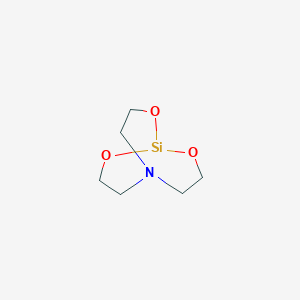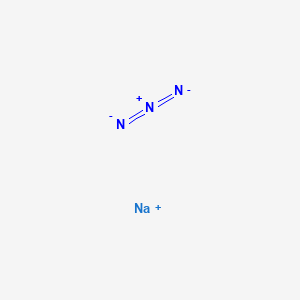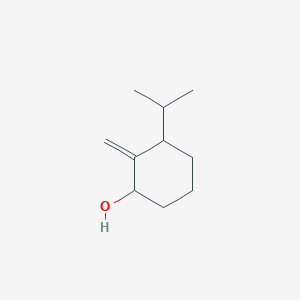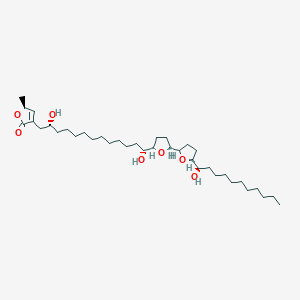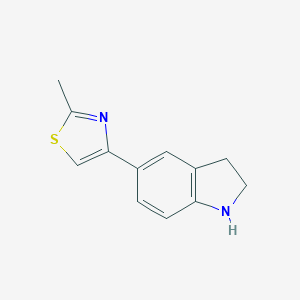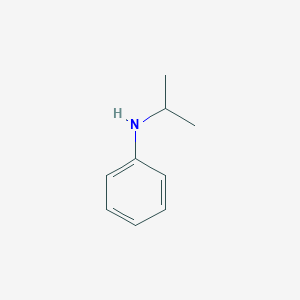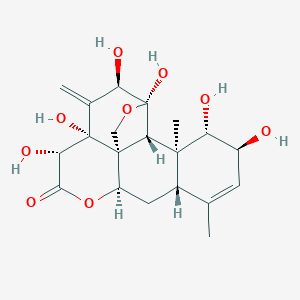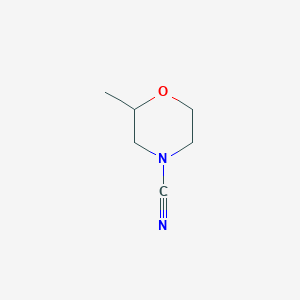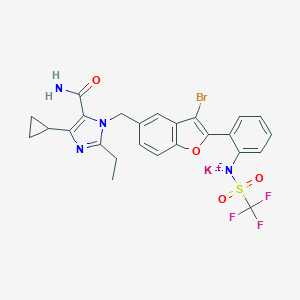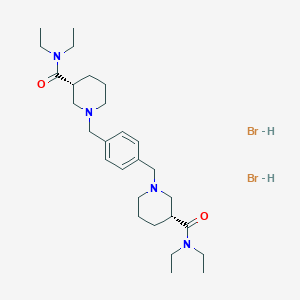
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide, also known as ABDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amine-reactive crosslinkers, which are commonly used to study protein-protein interactions and protein structure.
Wirkmechanismus
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is an amine-reactive crosslinker that reacts with primary amines on proteins, such as lysine residues, to form stable covalent bonds. The reaction occurs under mild conditions, and the resulting crosslinks are stable in the presence of denaturants such as urea and guanidine hydrochloride. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures.
Biochemische Und Physiologische Effekte
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used exclusively in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has several advantages for lab experiments. It is a highly specific crosslinker that reacts with primary amines on proteins, allowing for the selective labeling and crosslinking of proteins. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is also a water-soluble compound, which makes it easy to handle and use in lab experiments. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing for the identification of protein complexes and the determination of protein quaternary structures.
However, there are also some limitations to the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in lab experiments. One limitation is that alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that have primary amines, such as lysine residues. Proteins that do not have primary amines cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that are in close proximity to each other. Proteins that are separated by large distances cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide.
Zukünftige Richtungen
There are several future directions for the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in scientific research. One future direction is the development of new crosslinkers that can crosslink proteins that do not have primary amines. Another future direction is the development of new techniques for the detection and identification of crosslinked proteins. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used in combination with other crosslinkers to study protein-protein interactions and protein structure in greater detail.
Synthesemethoden
The synthesis of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide involves the reaction between p-xylene diamine and N,N-diethylcarbamoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. The purity of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be improved by recrystallization from ethanol. The chemical structure of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is shown below:
Wissenschaftliche Forschungsanwendungen
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has been widely used in scientific research to study protein-protein interactions and protein structure. It can be used to crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can also be used to study protein conformational changes and protein-protein interactions in solution. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used to label proteins with fluorescent dyes or biotin, which allows for the detection of proteins in complex mixtures.
Eigenschaften
CAS-Nummer |
142632-31-3 |
|---|---|
Produktname |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide |
Molekularformel |
C28H48Br2N4O2 |
Molekulargewicht |
632.5 g/mol |
IUPAC-Name |
(3R)-1-[[4-[[(3R)-3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C28H46N4O2.2BrH/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4;;/h13-16,25-26H,5-12,17-22H2,1-4H3;2*1H/t25-,26-;;/m1../s1 |
InChI-Schlüssel |
OJASMMNWWIJWFK-KUSCCAPHSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H]1CCCN(C1)CC2=CC=C(C=C2)CN3CCC[C@H](C3)C(=O)N(CC)CC.Br.Br |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
Kanonische SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



